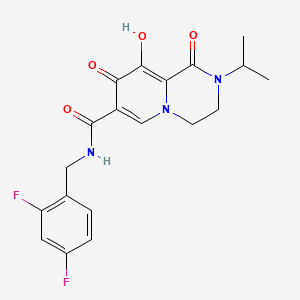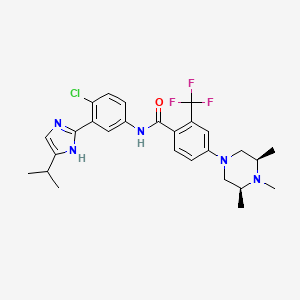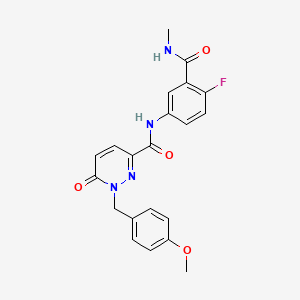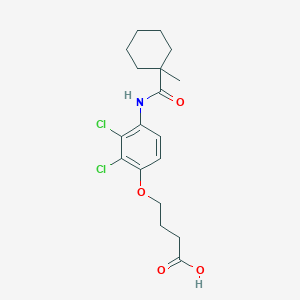
Fenhexamid-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenhexamid-butyric acid is a compound derived from fenhexamid, a fungicide known for its effectiveness against a variety of fungal pathogens. Fenhexamid itself is an inhibitor of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity . This compound is designed to produce monoclonal antibodies, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenhexamid-butyric acid involves the modification of fenhexamid. Fenhexamid is synthesized through a series of chemical reactions starting from 2,3-dichloro-4-hydroxyaniline, which undergoes cyclization and subsequent reactions to form the final product
Industrial Production Methods
Industrial production of butyric acid, a component of this compound, can be achieved through fermentation processes using bacterial strains such as Clostridium tyrobutyricum. These processes involve the fermentation of glucose or other sugars to produce butyric acid . The integration of this butyric acid into the fenhexamid structure would follow standard chemical synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
Fenhexamid-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Fenhexamid-butyric acid has several scientific research applications, including:
Chemistry: Used as a hapten to produce monoclonal antibodies.
Biology: Employed in studies involving fungal pathogens and their resistance mechanisms.
Medicine: Potential use in developing diagnostic tools and treatments for fungal infections.
Industry: Utilized in the agricultural sector as a fungicide to protect crops from fungal diseases.
Mechanism of Action
Fenhexamid-butyric acid exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular target of fenhexamid is the sterol 3-ketoreductase enzyme, which is involved in the C4-demethylation of ergosterol .
Comparison with Similar Compounds
Similar Compounds
Fenhexamid: The parent compound, primarily used as a fungicide.
Hydroxyanilides: A class of compounds to which fenhexamid belongs, known for their antifungal properties.
4-Hydroxybenzoic Acid-Based Hydrazide-Hydrazones: Compounds with similar antifungal activities.
Uniqueness
Fenhexamid-butyric acid is unique due to its dual functionality as both a fungicide and a hapten for monoclonal antibody production . This makes it valuable in both agricultural and biomedical research applications.
Properties
Molecular Formula |
C18H23Cl2NO4 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-[2,3-dichloro-4-[(1-methylcyclohexanecarbonyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C18H23Cl2NO4/c1-18(9-3-2-4-10-18)17(24)21-12-7-8-13(16(20)15(12)19)25-11-5-6-14(22)23/h7-8H,2-6,9-11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
XDHAUMYQFDCMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)OCCCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



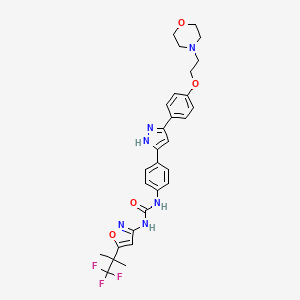
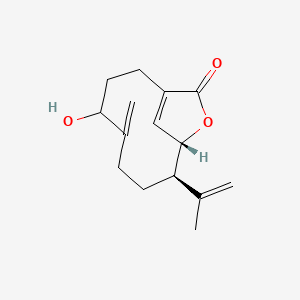

![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
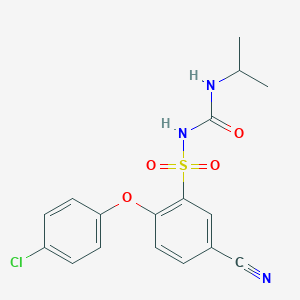

![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
